![molecular formula C19H19N3O4S B2775399 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 941870-38-8](/img/structure/B2775399.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
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Overview
Description
The compound “N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” contains several functional groups. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the 3,4-dimethylphenyl group indicates a phenyl ring substituted with two methyl groups at the 3rd and 4th positions. The ethylsulfonylbenzamide part suggests a benzamide group with an ethylsulfonyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the benzamide group would likely contribute to the compound’s rigidity, while the ethylsulfonyl and dimethylphenyl groups could influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. The benzamide group might undergo hydrolysis under certain conditions, and the ethylsulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Crystal Structure and Biological Studies
1,3,4-Oxadiazole derivatives have been synthesized and characterized, revealing intermolecular hydrogen bonds in their crystal structures. These compounds showed promising antioxidant and antibacterial activities against Staphylococcus aureus, highlighting their potential in medical applications (Subbulakshmi N. Karanth et al., 2019).
Synthesis and Optoelectronic Properties
Oxadiazole derivatives with terminal ethynyl and butadiynyl substituents have been synthesized, demonstrating high yields and stability. These compounds, through their electron-withdrawing effects, exhibit unique redox, structural, and optoelectronic properties, making them suitable for applications in materials science (Changsheng Wang et al., 2006).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases derived from 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Certain derivatives showed broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, indicating their therapeutic potential (L. H. Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole derivatives, which were evaluated for their inhibitory activity against butyrylcholinesterase (BChE). The compounds exhibited promising activity and were further analyzed through molecular docking studies to assess their binding affinity and orientation in human BChE protein (H. Khalid et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27(24,25)16-9-7-14(8-10-16)17(23)20-19-22-21-18(26-19)15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWQEFPJMUQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
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